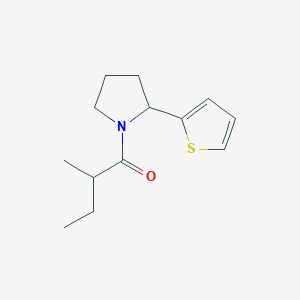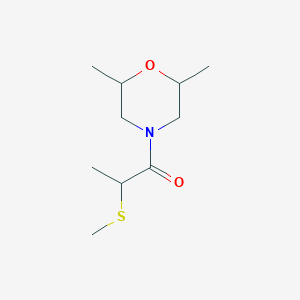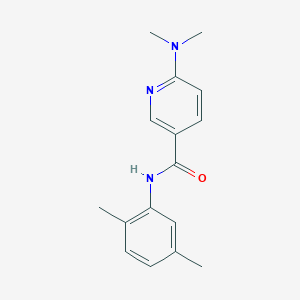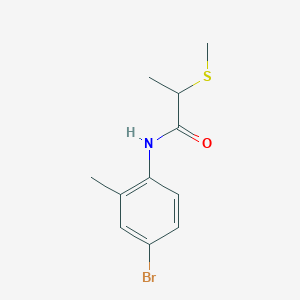
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide, commonly known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-MPA belongs to the class of sulfonamide compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
科学的研究の応用
Br-MPA has shown potential therapeutic applications in various scientific research studies. One of the significant applications of Br-MPA is in cancer research. Studies have shown that Br-MPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Br-MPA has also shown anti-inflammatory properties and can reduce inflammation in animal models of inflammatory diseases. Moreover, Br-MPA has been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of Br-MPA is not fully understood, but studies suggest that it inhibits the activity of enzymes involved in cancer cell proliferation and induces apoptosis. Br-MPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Br-MPA has been studied for its potential use in neurological disorders, where it may act as an acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
Br-MPA has been shown to have various biochemical and physiological effects. In cancer research, Br-MPA has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced cell growth and induction of apoptosis. In inflammatory diseases, Br-MPA has been shown to reduce the production of inflammatory mediators, leading to reduced inflammation. In neurological disorders, Br-MPA may act as an acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in the brain.
実験室実験の利点と制限
One of the advantages of Br-MPA is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Br-MPA has also shown low toxicity in animal studies. However, one of the limitations of Br-MPA is its low yield during the synthesis process. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Br-MPA.
将来の方向性
There are several future directions for Br-MPA research. One of the directions is to study the potential use of Br-MPA in combination with other drugs for cancer treatment. Another direction is to study the potential use of Br-MPA in other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to understand the mechanism of action of Br-MPA in neurological disorders and to develop more efficient synthesis methods for Br-MPA.
Conclusion:
In conclusion, Br-MPA is a chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis of Br-MPA involves a multistep reaction process, and further studies are needed to fully understand its mechanism of action and potential side effects. Br-MPA has several advantages, such as low toxicity and potential therapeutic applications, but also has limitations, such as low yield during the synthesis process. There are several future directions for Br-MPA research, including studying its potential use in combination with other drugs for cancer treatment and developing more efficient synthesis methods.
合成法
Br-MPA can be synthesized through a multistep reaction process involving the reaction of 4-bromo-2-methylphenylamine with 2-bromo-1-methylpropane, followed by the reaction with thioacetic acid, and finally, the reaction with chlorosulfonyl isocyanate. The yield of Br-MPA obtained through this method is approximately 50%.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-7-6-9(12)4-5-10(7)13-11(14)8(2)15-3/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCWRNWMACOAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)




![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
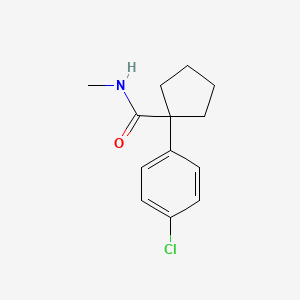
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)

